6-Tert-butyl-3-nitroquinolin-4-ol
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Overview
Description
6-Tert-butyl-3-nitroquinolin-4-ol is a chemical compound that belongs to the class of nitroquinolines. It exhibits promising properties for various applications in scientific experiments. The molecular formula of this compound is C13H14N2O3, and it has a molecular weight of 246.3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-nitroquinolin-4-ol typically involves the nitration of 6-Tert-butylquinolin-4-ol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-nitroquinolin-4-ol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group at the 4-position can undergo substitution reactions with various electrophiles.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Tert-butyl-3-aminoquinolin-4-ol.
Substitution: Various substituted quinolin-4-ol derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
6-Tert-butyl-3-nitroquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-nitroquinolin-4-ol
- 6-Ethyl-3-nitroquinolin-4-ol
- 6-Propyl-3-nitroquinolin-4-ol
Uniqueness
6-Tert-butyl-3-nitroquinolin-4-ol is unique due to the presence of the tert-butyl group at the 6-position, which imparts steric hindrance and affects the compound’s reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-tert-butyl-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)8-4-5-10-9(6-8)12(16)11(7-14-10)15(17)18/h4-7H,1-3H3,(H,14,16) |
InChI Key |
IVOGIJMQZQAJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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